Pnu 177864 hydrochloride

Description

Contextualization of PNU-177864 Hydrochloride within Dopamine (B1211576) Receptor Pharmacology

The central nervous system relies on neurotransmitters like dopamine to mediate a vast range of physiological functions, including movement, cognition, and reward. nih.gov Dopamine exerts its effects by binding to a family of G protein-coupled receptors, which are classified into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govnih.gov These receptors are crucial targets for pharmacological agents used in the management of various neurological and psychiatric conditions. nih.govnih.gov

PNU-177864 hydrochloride functions as a highly selective antagonist of the dopamine D3 receptor. tocris.com Its significance in research stems from this selectivity, allowing scientists to isolate and study the specific roles of the D3 receptor. The compound binds to D3 receptors with a reported Ki (inhibition constant) of 38.2 nM, indicating a high binding affinity. This property enables the investigation of the distinct signaling pathways and physiological functions modulated by the D3 receptor, distinguishing them from those of the closely related D2 receptor.

Historical Context of PNU-177864 Hydrochloride as a Research Probe

PNU-177864 was originally developed by Pharmacia and Upjohn with the objective of creating a new treatment for schizophrenia, owing to its potential antischizophrenic activity. The D3 receptor was considered a promising target for such therapies. However, during initial preclinical safety evaluations, the administration of PNU-177864 was found to cause severe myopathy (muscle disease) and phospholipidosis—a condition characterized by the abnormal accumulation of phospholipids (B1166683) in various tissues—in animal models.

These findings halted its development as a clinical drug candidate for chronic use. Paradoxically, the very properties that made it unsuitable for therapeutic development rendered it a valuable tool for scientific research. The compound's ability to reliably induce phospholipidosis made it a useful probe for studying the mechanisms of this specific cellular disruption. medchemexpress.com Consequently, PNU-177864 hydrochloride was repurposed as a reference compound for laboratory research, particularly in toxicology and pharmacology studies aimed at understanding drug-induced myopathy and the systemic accumulation of phospholipids. immunomart.comtocris.com

Detailed Research Findings

Chemical and Physical Properties

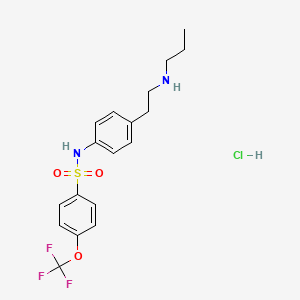

PNU-177864 hydrochloride is a benzenesulfonamide (B165840) derivative with the following properties:

| Property | Value |

| Molecular Formula | C18H22ClF3N2O3S |

| Molecular Weight | 438.89 g/mol |

| CAS Number | 1783978-03-9 |

| Purity | ≥99% (HPLC) |

| Data sourced from references immunomart.comtocris.comcymitquimica.com |

Pharmacological Profile

The primary pharmacological action of PNU-177864 is its antagonism of the dopamine D3 receptor.

| Target | Pharmacology | Potency (Ki) |

| Dopamine D3 Receptor | Antagonist | 38.2 nM |

| Data sourced from references |

Key Research Applications and Observations

Induction of Phospholipidosis: In preclinical studies involving rats and dogs, administration of PNU-177864 led to the accumulation of phospholipids in various tissues, including the epididymis, pituitary gland, and hair follicles. medchemexpress.commedchemexpress.com This makes it a model compound for investigating the mechanisms of drug-induced phospholipidosis.

Myopathy Studies: The compound was observed to cause significant myopathy in rats under certain conditions, an effect linked to its cationic amphiphilic drug structure and the resulting phospholipidosis. medchemexpress.com

Neuroinflammation Research: In vitro studies using THP-1 cells, a human monocytic cell line, showed that PNU-177864 could reduce the expression of CCR5, a receptor involved in inflammatory processes. medchemexpress.com This suggests a potential role for D3 receptor antagonists in modulating immune cell activity. medchemexpress.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N2O3S.ClH/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21;/h3-10,22-23H,2,11-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMDLHQTLPWCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783978-03-9 | |

| Record name | PNU-177864 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1783978039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PNU-177864 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH43729Z9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Receptor Pharmacology of Pnu 177864 Hydrochloride

Dopamine (B1211576) Receptor Subtype Selectivity and Binding Affinity of PNU-177864 Hydrochloride

The defining characteristic of PNU-177864 hydrochloride is its high selectivity for the dopamine D3 receptor over other dopamine receptor subtypes. rndsystems.comtocris.com This selectivity is a key factor in its potential therapeutic action and has been quantified through various binding studies.

High Selectivity for Dopamine D3 Receptors by PNU-177864 Hydrochloridemedchemexpress.comportico.orgchemscene.comrndsystems.comtocris.comnih.govncats.io

PNU-177864 hydrochloride demonstrates a pronounced preference for dopamine D3 receptors. medchemexpress.comportico.orgrndsystems.comtocris.com This high selectivity is a crucial aspect of its pharmacological profile, distinguishing it from many other dopamine receptor ligands that often exhibit broader affinity across multiple receptor subtypes. nih.gov The compound's chemical structure, N-[4-[2-(propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride, is fundamental to this selective interaction. tocris.comnih.gov Research has consistently highlighted this selectivity as a primary attribute, suggesting its potential to modulate D3 receptor-mediated pathways with minimal off-target effects at other dopamine receptors. portico.orgrndsystems.comtocris.com

Quantitative Binding Kinetics of PNU-177864 Hydrochloride (e.g., Ki Values)ncats.io

The binding affinity of PNU-177864 hydrochloride for the human dopamine D3 receptor has been quantitatively determined. In binding assays using Chinese hamster ovary (CHO) cell lines overexpressing the human D3 receptor, PNU-177864 exhibited a Ki value of 38.2 nM. The Ki value represents the inhibition constant and is a measure of the compound's binding affinity; a lower Ki value indicates a higher affinity. This assay utilized [3H]-7-OH-DPAT as the radioligand, and non-specific binding was determined in the presence of a saturating concentration of haloperidol.

| Receptor Subtype | Binding Affinity (Ki) |

| Dopamine D3 | 38.2 nM |

Functional Antagonism of PNU-177864 Hydrochloride at Dopamine D3 Receptorschemscene.comrndsystems.comtocris.comncats.io

PNU-177864 hydrochloride acts as a functional antagonist at dopamine D3 receptors. portico.org This means that it not only binds to the receptor but also blocks or inhibits the response that would typically be produced by an agonist, such as dopamine. This antagonist activity has been demonstrated in functional assays. portico.org For instance, in a microphysiometer functional assay, a selective D3 antagonist was shown to antagonize the effects of the D3 agonist quinpirole. researchgate.net The functional antagonism of PNU-177864 is a key component of its potential therapeutic effects, particularly in conditions where hyperactivity of the dopamine D3 receptor system is implicated. researchgate.net

Exploration of Additional Molecular Targets and Pathways Modulated by PNU-177864 Hydrochloride

Beyond its primary action on dopamine receptors, research has uncovered that PNU-177864 hydrochloride can modulate other molecular targets and pathways, highlighting a broader spectrum of its biological activity.

PNU-177864 Hydrochloride's Role in CCR5 Expression Modulationchemscene.commedchemexpress.comresearchgate.net

An important additional role identified for PNU-177864 hydrochloride is its ability to modulate the expression of the C-C chemokine receptor type 5 (CCR5). nih.govresearchgate.net In vitro studies using the THP-1 human macrophage cell line have demonstrated that PNU-177864 can reduce CCR5 expression. medchemexpress.comchemscene.comnih.gov Specifically, when these cells were stimulated with methamphetamine and dopamine, PNU-177864 was found to decrease CCR5 expression. nih.govresearchgate.net This effect was observed at concentrations of 1-10 μM following a 30-minute treatment. medchemexpress.comchemscene.com This finding suggests that the dopamine D3 receptor plays a role in the regulation of CCR5 expression in innate immune cells, with implications for inflammatory processes and conditions where CCR5 is a key factor. medchemexpress.comnih.gov

Signaling Pathways Influenced by PNU 177864 Hydrochloride (e.g., cAMP)

The intracellular signaling cascades initiated by the activation or blockade of G protein-coupled receptors (GPCRs) are critical to understanding the pharmacological effects of a ligand. PNU-177864 hydrochloride, as a selective dopamine D3 receptor antagonist, primarily modulates signaling pathways associated with this receptor subtype. The most well-characterized of these is the cyclic adenosine (B11128) monophosphate (cAMP) pathway. mdpi.comcymitquimica.commedchemexpress.cominvivochem.cndcchemicals.combiocrick.com

Dopamine D3 receptors are members of the D2-like receptor family, which are canonically coupled to inhibitory G proteins (Gαi/o). mdpi.com Upon activation by an agonist, these receptors trigger a signaling cascade that leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from adenosine triphosphate (ATP). This results in a decrease in intracellular cAMP levels. Consequently, the downstream effectors of cAMP, most notably Protein Kinase A (PKA), are less active. wikipedia.org

As an antagonist, PNU-177864 hydrochloride binds to the D3 receptor but does not activate it. Instead, it blocks the binding of the endogenous agonist, dopamine, or other D3 agonists. By preventing the activation of the D3 receptor, PNU-177864 hydrochloride effectively disinhibits adenylyl cyclase. This action is expected to lead to an increase in intracellular cAMP levels, or at least a prevention of the decrease that would be induced by an agonist. This modulation of the cAMP pathway is a cornerstone of its mechanism of action.

Research findings have provided specific details on the influence of PNU-177864 on cAMP production. In a study utilizing human embryonic kidney 293 (HEK293) cells, PNU-177864 was shown to inhibit cAMP production with a half-maximal effective concentration (EC50) of 1535 nM. This inhibitory effect in a cellular model could reflect the complex interplay of GPCR signaling, potentially involving basal activity of stimulatory G proteins (Gs) that is then counteracted.

The modulation of cAMP levels by PNU-177864 has significant implications for cellular function. The cAMP-PKA signaling pathway is a ubiquitous and crucial regulator of numerous cellular processes. wikipedia.org Downstream targets of PKA phosphorylation are diverse and include enzymes, ion channels, and transcription factors that control various aspects of neuronal function, gene expression, and metabolism. nih.govmdpi.com

Interactive Data Table: Effect of PNU-177864 Hydrochloride on cAMP Production

| Cell Line | Effect on cAMP Production | EC50 (nM) |

| HEK293 | Inhibition | 1535 |

While the primary focus of D3 receptor signaling is on the cAMP pathway, emerging evidence suggests that D2-like receptors can also influence other signaling cascades. nih.govfrontiersin.org These alternative pathways may operate independently of or in concert with cAMP modulation. For instance, D2-like receptor activation has been linked to the regulation of the Akt/GSK3 signaling cascade and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.govfrontiersin.org Therefore, by antagonizing the D3 receptor, PNU-177864 hydrochloride may also indirectly influence these other important cellular signaling networks. The functional selectivity of ligands, where a compound can differentially affect various signaling outputs of the same receptor, is a growing area of research and may be relevant to the full pharmacological profile of PNU-177864. nih.gov

Preclinical Pharmacodynamic Investigations of Pnu 177864 Hydrochloride

Efficacy Assessments of PNU 177864 Hydrochloride in Animal Models of Neurological Disorders

This section delves into the preclinical evaluation of PNU-177864 hydrochloride's effectiveness in animal models representing specific neurological and psychiatric conditions. The focus is on its potential antipsychotic properties and its investigation in the context of substance use disorders.

Antipsychotic-like Activity of this compound in Preclinical Models of Schizophrenia

PNU-177864, a potent and selective dopamine (B1211576) D3 receptor antagonist, was investigated for its potential as a treatment for schizophrenia based on the hypothesis that targeting D3 receptors could offer a more specific antipsychotic profile. medchemexpress.comnih.govpsu.edu The dopamine hypothesis of schizophrenia has long implicated aberrant dopamine signaling, particularly at D2-like receptors (which include D2, D3, and D4 subtypes), in the pathophysiology of the disorder. nih.gov Genetic studies and preclinical evidence have pointed to the D3 receptor as a potential therapeutic target, suggesting that antagonism at this site might contribute to antipsychotic efficacy. nih.govpsu.edu

Preclinical studies indicated that PNU-177864 possesses anti-schizophrenia activity. medchemexpress.comchemscene.commedchemexpress.comruixibiotech.com However, despite these initial findings, the compound did not ultimately prove to be efficacious in this role. nih.govpsu.edu Investigations in rodent models of schizophrenia, such as the methylazoxymethanol (B1197960) acetate (B1210297) (MAM)-treated rat model, which aims to replicate developmental aspects of the disorder, revealed enduring changes in dopamine D2-like receptor function. nih.govpsu.edu In these MAM-treated rats, there was a significant increase in dopamine D3 receptor mRNA expression in the nucleus accumbens. nih.govpsu.edu This suggests that while the D3 receptor is altered in preclinical models of schizophrenia, and PNU-177864 acts on this target, it may not translate to therapeutic efficacy for the condition's complex symptoms. nih.gov The development of reliable animal models that replicate the full spectrum of schizophrenia symptoms—positive, negative, and cognitive—remains a significant challenge in the development of novel antipsychotics. nih.govmpg.de

Investigation of this compound in Models of Substance Use Disorder

The investigation of PNU-177864 hydrochloride in preclinical models of substance use disorder (SUD) is less extensively documented in publicly available research. However, the compound's primary mechanism of action as a dopamine D3 receptor antagonist places it within a class of molecules with theoretical relevance to addiction. The brain's reward pathways, which are central to the development and maintenance of SUDs, are heavily modulated by dopamine. nih.govnews-medical.net The D3 receptor, in particular, has been identified as a key target for potential pharmacotherapies for addiction. nih.gov

Preclinical research on other D3 receptor antagonists has suggested potential in reducing drug-seeking behaviors. nih.gov One in-vitro study involving PNU-177864 demonstrated that at certain concentrations, it could reduce the expression of CCR5 in THP-1 cells following exposure to methamphetamine, a finding with implications for HIV infection in the context of substance use. chemscene.com While this points to a molecular interaction in a relevant cell type, it does not directly assess the compound's efficacy in behavioral models of addiction, such as self-administration or reinstatement paradigms. The development of effective medications for SUDs is a critical area of research, with many potential compounds under investigation that target various neurotransmitter systems, including dopamine. nih.govsamhsa.gov

Mechanistic Studies on Induced Cellular Alterations by this compound

This section explores the cellular changes observed following the administration of PNU-177864 hydrochloride in preclinical settings, with a specific focus on the phenomenon of drug-induced phospholipidosis.

Induction of Phospholipidosis by this compound in Animal Models: Academic Perspectives

PNU-177864 is structurally characterized as a cationic amphiphilic drug (CAD), a class of compounds known to induce phospholipidosis in vivo. ruixibiotech.comavantiresearch.com Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder characterized by the excessive accumulation of polar phospholipids (B1166683) and the inducing drug within cells. researchgate.netjst.go.jpmedsafe.govt.nz This accumulation leads to the formation of intracellular, membrane-bound concentric lamellar bodies, often called myeloid bodies, which are the morphological hallmark of the condition. researchgate.netmedsafe.govt.nz

The prevailing hypotheses for the mechanism of DIPL suggest that CADs may either directly bind to phospholipids to form drug-lipid complexes that resist normal degradation or inhibit the activity of lysosomal phospholipases, the enzymes responsible for breaking down phospholipids. avantiresearch.commedsafe.govt.nz This condition is generally considered an adaptive and reversible response upon cessation of the drug, but it is a point of concern for regulatory agencies during drug development due to potential associations with organ toxicity. jst.go.jpnih.gov The induction of phospholipidosis by PNU-177864 was a principal finding in repeat-dose oral toxicity studies conducted in animals. nih.gov

Cellular and Tissue Distribution of this compound-Induced Phospholipidosis

Preclinical toxicity studies in Sprague-Dawley rats and dogs revealed that PNU-177864 administration led to systemic phospholipidosis, with a distinct pattern of tissue and cellular distribution. medchemexpress.comnih.gov The most prominent and consistent finding across both species was the accumulation of phospholipids in the epithelial cells of the epididymis. medchemexpress.comchemscene.comnih.gov Morphological changes in affected tissues included the appearance of clear vacuoles or a foamy look within the cytoplasm of cells like lymphocytes, plasma cells, macrophages, and epithelial cells. medchemexpress.com

A detailed summary of the affected tissues is presented in the table below.

| Tissue/Cell Type | Rat | Dog |

| Epididymal Epithelial Cells | Yes | Yes |

| Lymphoid Tissues (Lymph Nodes, Spleen, Peyer's Patches) | Yes | Yes |

| Pulmonary Alveolar Macrophages | Yes | Yes |

| Peripheral Blood Lymphocytes | Yes | Yes |

| Adrenal Cortex | Yes | No |

| Liver | Yes | No |

| Pituitary | Yes | No |

| Hair Follicles | Yes | No |

| Bone Marrow (Lymphocytes and Plasma Cells) | Yes | No |

| Skeletal Muscle | Yes | No |

| Data sourced from preclinical toxicology reports. medchemexpress.comnih.gov |

Despite the widespread phospholipid accumulation, there was no histological evidence of degeneration in the epididymal epithelial cells, and sperm parameters in dogs remained normal. nih.gov The phospholipidosis was found to be reversible, resolving after a 6-week recovery period in all tissues except for the epididymis. nih.gov

Correlation between Phospholipidosis and Myopathy in Preclinical Studies

A significant finding during the safety evaluation of PNU-177864 was the development of severe myopathy, specifically in the skeletal muscles of rats. researchgate.net This myopathy, characterized by multifocal myofiber degeneration and necrosis, was directly associated with the induction of phospholipidosis. nih.gov

The correlation between these two phenomena was strongly linked to the pharmacokinetic profile of the drug. researchgate.net The myopathy was observed only under conditions where the plasma concentrations of PNU-177864 remained consistently high and essentially unchanged over the 24-hour dosing interval. chemscene.comresearchgate.net This suggests a threshold effect, where sustained high exposure to the drug is required to trigger not just phospholipid accumulation but also subsequent cellular injury in the form of muscle damage. researchgate.netnih.gov Notably, while phospholipidosis was observed in numerous tissues in rats, evidence of concurrent cell injury was confined to the skeletal muscle. nih.gov This finding highlights a species-specific toxicity and underscores the importance of understanding drug distribution and exposure kinetics in predicting adverse effects. researchgate.net

This compound's Modulation of Innate Immune Responses (e.g., CCR5)

PNU-177864 hydrochloride has been shown to modulate components of the innate immune system, specifically by affecting the expression of C-C chemokine receptor 5 (CCR5). chemscene.commedchemexpress.com CCR5 is a key chemokine receptor on myeloid cells, which are central to the innate immune response and are primary targets for HIV in the central nervous system. researchgate.net

In vitro studies using the THP-1 human macrophage cell line, a model for innate immune cells, have elucidated the role of PNU-177864 in this context. nih.govplos.org Research investigating the interplay between dopamine (DA), methamphetamine (Meth), and CCR5 expression found that while Meth or DA alone had varied effects, the combination robustly upregulated CCR5. nih.gov As a selective dopamine D3 receptor antagonist, PNU-177864 was used to probe the involvement of this specific receptor in the signaling pathway. medchemexpress.comnih.gov

The findings indicate that the dopamine D3 receptor is involved in the upregulation of CCR5. When THP-1 cells were stimulated with both Meth and DA, the addition of the D3 receptor antagonist PNU-177864 resulted in a decrease in CCR5 expression. nih.gov In contrast, a D3 receptor agonist, pramipexole, increased CCR5 expression in both unstimulated cells and those treated with Meth and DA. nih.gov This suggests that blockade of the D3 receptor by PNU-177864 can counteract the induced expression of this inflammatory and viral co-receptor. chemscene.comnih.gov

Table 1: Effect of Dopamine D3 Receptor Ligands on CCR5 Expression in THP-1 Macrophages Data synthesized from in vitro studies. nih.gov

| Compound | Receptor Target | Ligand Type | Effect on CCR5 Expression (in cells stimulated with Meth & DA) |

|---|---|---|---|

| Pramipexole | DRD3 | Agonist | Increased |

| PNU-177864 | DRD3 | Antagonist | Decreased |

Neurochemical and Neurophysiological Effects of this compound

PNU-177864 hydrochloride is primarily characterized as a potent and selective antagonist of the dopamine D3 receptor. chemscene.commedchemexpress.com Its neurochemical effects are centered on its interaction with the dopaminergic system, which is crucial for regulating motor control, motivation, and cognition. wikipedia.org The compound was investigated as a potential therapeutic agent for schizophrenia, a condition linked to dysregulated dopamine signaling. nih.gov

Impact of this compound on Dopamine Neurotransmission and Receptor Function

The primary mechanism of action for PNU-177864 is the blockade of D3 receptors. Binding assays performed with Chinese Hamster Ovary (CHO) cell lines overexpressing human D3 receptors determined its binding affinity (Ki) to be 38.2 nM. This selective antagonism inhibits the normal function of D3 receptors, which are G protein-coupled receptors that typically inhibit adenylyl cyclase and reduce cAMP levels.

While investigated preclinically for antipsychotic properties, selective D3 receptor antagonists like PNU-177864 have not proven to be efficacious for this indication. nih.govpsu.edu Studies in rodent models have demonstrated that its impact on dopamine neurotransmission can be complex and dependent on the baseline state of the dopamine system. psu.edu For instance, acute administration of PNU-177864 has been shown to alter the activity of dopamine neurons. psu.edu

Table 2: PNU-177864 Hydrochloride Binding Affinity Data from in vitro binding assays.

| Receptor Target | Radioligand Used | Cell Line | Binding Affinity (Ki) |

|---|

Electrophysiological Correlates of this compound's Receptor Blockade

Electrophysiological studies have provided direct evidence of PNU-177864's effects on neuronal activity. Research examining dopamine neuron activity in the ventral tegmental area (VTA) revealed that blockade of the D3 receptor with an antagonist produced a significant increase in the population activity of dopamine neurons in normal rats. psu.edu

However, this effect was reversed in a neurodevelopmental rodent model of schizophrenia (MAM-treated rats). psu.edu In these animals, the administration of a D3 antagonist led to a decrease in dopamine neuron population activity. psu.edu This finding suggests that the electrophysiological consequences of D3 receptor blockade by PNU-177864 are not static but are dependent on the underlying functional state of the dopamine system. psu.edu These state-dependent effects highlight the compound's ability to modulate dopamine system electrophysiology, even though its therapeutic potential was not realized. nih.govpsu.edu

Advanced Research Methodologies Applied to Pnu 177864 Hydrochloride Studies

In Vitro Receptor Binding and Functional Assay Techniques for PNU-177864 Hydrochloride

The initial characterization of PNU-177864 hydrochloride's pharmacological profile relies heavily on in vitro assays that directly measure its binding affinity and functional activity at the dopamine (B1211576) D3 receptor.

Radioligand Binding Assays for PNU-177864 Hydrochloride Characterization

Radioligand binding assays are a cornerstone in determining the affinity of a compound for a specific receptor. In the case of PNU-177864 hydrochloride, these assays have been performed using Chinese Hamster Ovary (CHO) cell lines that are engineered to overexpress the human dopamine D3 receptor. A common radioligand used in these studies is [3H]-7-OH-DPAT. The principle of this assay involves the competition between the radiolabeled ligand and the unlabeled test compound (PNU-177864 hydrochloride) for binding to the D3 receptors present in the cell membranes.

The amount of bound radioactivity is measured using liquid scintillation counting. To distinguish between specific binding to the D3 receptor and non-specific binding to other cellular components, the assay is also conducted in the presence of a high concentration of a known dopamine receptor antagonist, such as haloperidol, which saturates the specific binding sites. The data from these competition experiments are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. For PNU-177864, a Ki of 38.2 nM for the D3 receptor has been reported. This technique provides a quantitative measure of how tightly PNU-177864 hydrochloride binds to its primary target. merckmillipore.com

| Parameter | Description | Example Value for PNU-177864 | Reference |

|---|---|---|---|

| Assay Type | Radioligand Binding Assay | Competition Binding | |

| Cell Line | Chinese Hamster Ovary (CHO) cells overexpressing human D3 receptor | - | |

| Radioligand | [3H]-7-OH-DPAT | - | |

| Non-specific Binding Determination | In the presence of a saturating concentration of haloperidol | - | |

| Measurement Technique | Liquid Scintillation Counting | - | |

| Calculated Parameter | Inhibition Constant (Ki) | 38.2 nM |

Cell-Based Functional Assays for PNU-177864 Hydrochloride (e.g., CHO cell lines, THP1 cells)

Beyond just binding, functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For PNU-177864 hydrochloride, which is identified as a dopamine D3 receptor antagonist, these assays are performed in various cell lines. medchemexpress.comrndsystems.com

CHO Cell Lines: As with binding assays, CHO cells expressing the human D3 receptor are utilized. bpsbioscience.com Functional responses are typically measured by assessing downstream signaling pathways. Dopamine D2-like receptors, including D3, are coupled to Gi proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.org The antagonistic effect of PNU-177864 hydrochloride would be demonstrated by its ability to block the reduction in cAMP levels induced by a dopamine D3 receptor agonist.

THP-1 Cells: The human monocytic cell line, THP-1, is a valuable model for studying immune cell function. nih.govmoleculardevices.comnih.gov These cells are used to investigate the effects of compounds on inflammatory responses. medchemexpress.comchemscene.com Studies have shown that PNU-177864, at concentrations of 1-10 μM, can reduce the expression of CCR5 in THP-1 cells, suggesting an anti-inflammatory effect. medchemexpress.comchemscene.com This indicates that the D3 receptor may play a role in modulating immune responses, and PNU-177864 hydrochloride can be used as a tool to probe these functions. plos.org

Molecular Biology and Gene Expression Analysis in PNU-177864 Hydrochloride Research

To understand the broader impact of PNU-177864 hydrochloride on cellular function, researchers employ molecular biology techniques to analyze changes in gene and protein expression.

Quantitative Gene Expression Profiling (e.g., DRD2, DRD3, DAT mRNA)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive method used to measure the levels of specific messenger RNA (mRNA) transcripts. nih.govplos.org This technique allows for the quantification of gene expression changes in response to treatment with PNU-177864 hydrochloride. For instance, studies might investigate the expression of genes for the dopamine D2 receptor (DRD2), dopamine D3 receptor (DRD3), and the dopamine transporter (DAT). plos.org Research has indicated that DRD3 mRNA expression is reduced in certain neuropsychiatric disorders. nih.gov While specific data on PNU-177864 hydrochloride's direct effect on the mRNA levels of these specific genes is not detailed in the provided context, this methodology is fundamental to understanding potential feedback mechanisms or off-target effects of the compound on the dopamine system's components. nih.govplos.orgresearchgate.net

Protein Analysis and Post-Translational Modification Studies (e.g., Western Blot, ChIP-qPCR for transcription factors and histone modifications)

Western Blot: This technique is used to detect and quantify specific proteins in a sample. plos.org In the context of PNU-177864 hydrochloride research, Western blotting could be used to confirm changes in the protein levels of receptors like DRD2 and DRD3, or to examine the expression of other proteins involved in cellular signaling pathways that might be affected by D3 receptor antagonism. For example, studies have used Western blots to examine the enrichment of transcription factors such as NFkB, GATA3, cFos, and CREB. plos.org

Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR): This powerful technique is used to investigate the interaction of proteins with specific DNA regions. plos.orgptglab.com In the context of PNU-177864 hydrochloride, ChIP-qPCR could be employed to study how D3 receptor antagonism influences the binding of transcription factors to the promoter regions of target genes. It can also be used to analyze histone modifications, which play a crucial role in regulating gene expression. plos.orgmerckmillipore.com For example, ChIP-qPCR can detect changes in histone modifications like H3K27me3 (suppressor) and H3K4me3 (enhancer) at specific gene loci. plos.orgresearchgate.net This allows researchers to understand the epigenetic mechanisms through which PNU-177864 hydrochloride might exert its effects. For instance, studies have used RNA Polymerase II (Pol II) ChIP-qPCR to measure the impact on gene transcription. plos.orgnih.gov

| Technique | Application in PNU-177864 Research | Example Analytes | Reference |

|---|---|---|---|

| Quantitative RT-PCR (qRT-PCR) | Measures changes in mRNA levels of specific genes. | DRD2, DRD3, DAT mRNA | nih.govplos.org |

| Western Blot | Detects and quantifies specific proteins. | DRD2, DRD3 proteins, transcription factors (NFkB, cFos) | plos.org |

| Chromatin Immunoprecipitation-qPCR (ChIP-qPCR) | Investigates protein-DNA interactions and histone modifications. | Transcription factor binding, histone modifications (H3K27me3, H3K4me3), RNA Polymerase II occupancy | plos.org |

Behavioral Pharmacology Paradigms in PNU 177864 Hydrochloride Animal Studies

Behavioral pharmacology utilizes various animal models to study the effects of compounds on behavior. These paradigms are crucial for understanding the potential therapeutic effects and central nervous system activity of new chemical entities.

The assessment of spontaneous locomotor activity is a fundamental method in behavioral pharmacology to evaluate the effects of a substance on an animal's general activity levels. nih.govfrontiersin.orgnih.gov This can be indicative of sedative, stimulant, or other central nervous system effects. nih.gov Monitoring locomotor activity can serve as a reliable method for evaluating animal health and identifying discomfort or pain. frontiersin.orgnih.govnih.gov

Modern systems for assessing locomotor activity often involve automated monitoring in the animal's home cage using infrared beams or video tracking. nih.govmdpi.comcpn.or.kr These systems can continuously record various parameters, such as distance traveled, speed, and rearing movements, over extended periods. mdpi.comnih.gov This allows for the observation of changes in activity patterns, including circadian rhythms. nih.govcpn.or.kr For instance, a decrease in locomotor activity can be associated with pain or distress. frontiersin.orgnih.gov

While specific data on the direct effects of PNU-177864 hydrochloride on locomotor activity is not detailed in the provided search results, the assessment of locomotor activity is a standard component of preclinical evaluations for compounds targeting the central nervous system. nih.gov

Table 2: Methods for Assessing Locomotor Activity

| Method | Description | Parameters Measured |

| Open Field Test | An animal is placed in an open arena equipped with infrared beams or video tracking to monitor movement. mdpi.com | Horizontal and vertical activity, distance traveled, time spent in different zones. mdpi.com |

| Home-Cage Monitoring | Infrared detectors or other sensors are placed on the animal's home cage to continuously monitor movement. cpn.or.kr | 24-hour activity patterns, circadian rhythms, total locomotor activity. nih.govcpn.or.kr |

| Motion Picture Analysis | Video recordings of the animal's movement are analyzed to calculate the distance moved over time. nih.gov | Spontaneous locomotor activity (SLA). nih.gov |

Animal models are instrumental in the research of antipsychotic agents. researchgate.net These models aim to replicate certain behavioral and neurochemical aspects of psychosis to screen for potential therapeutic compounds. nih.gov PNU-177864 was initially considered as a potential treatment for schizophrenia, a psychotic disorder.

One common approach involves using pharmacological agents to induce behaviors in animals that are analogous to psychotic symptoms in humans. nih.govplos.org For example, dopamine agonists like apomorphine (B128758) or indirect agonists like methamphetamine can induce hyperlocomotion and disrupt prepulse inhibition (PPI), which are considered models of positive symptoms. plos.org PPI is a neurological phenomenon where a weaker prestimulus inhibits the reaction to a subsequent strong, startling stimulus; deficits in PPI are observed in disorders like schizophrenia. nih.govplos.org

Another class of drugs used to model psychosis-like behaviors are N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP) and ketamine. nih.gov These compounds can induce a range of behaviors in animals that resemble the positive, negative, and cognitive symptoms of schizophrenia. nih.gov While the direct application of these models in published studies on PNU-177864 is not specified in the provided results, its investigation as an antipsychotic suggests the relevance of such paradigms.

Table 3: Common Pharmacological Models of Psychosis-like Behavior

| Model | Inducing Agent | Behavioral Endpoint | Relevance to Psychosis |

| Dopamine Agonist-Induced Hyperactivity | Methamphetamine, Apomorphine | Increased locomotor activity. plos.org | Models positive symptoms. plos.org |

| Prepulse Inhibition (PPI) Disruption | Apomorphine, Methamphetamine | Reduced inhibition of the startle reflex by a prepulse. plos.org | Models sensorimotor gating deficits. nih.govplos.org |

| NMDA Receptor Antagonist Model | Phencyclidine (PCP), Ketamine | Induces hyperlocomotion, social withdrawal, cognitive deficits. nih.gov | Models positive, negative, and cognitive symptoms. nih.gov |

Animal models of drug addiction are crucial for developing effective treatments for substance use disorders. inotiv.com These models aim to understand the neurobiological mechanisms underlying compulsive drug-seeking and relapse. brainfacts.orgscielo.br

One of the most widely used paradigms is the self-administration model, where an animal learns to perform a specific action, such as pressing a lever, to receive a drug infusion. brainfacts.org The reinstatement model, an extension of this, is particularly useful for studying relapse. scielo.br In this model, after the drug-seeking behavior is extinguished by removing the drug reward, relapse is triggered by exposure to the drug itself, a drug-associated cue, or stress. scielo.brfrontiersin.org

Another common model is Conditioned Place Preference (CPP), which assesses the rewarding properties of a drug by pairing its administration with a specific environment. inotiv.comfrontiersin.org An animal's preference for the drug-paired environment is taken as a measure of the drug's rewarding effect. frontiersin.org

Studies have investigated the potential of dopamine D3 receptor antagonists, a class to which PNU-177864 belongs, in attenuating drug-seeking behaviors. osti.gov For example, research has shown that D3 receptor antagonists can reduce the reinstatement of drug-seeking for substances like opioids. osti.gov These findings suggest that compounds targeting the D3 receptor may have therapeutic potential in treating addiction. osti.gov

Table 4: Key Paradigms for Assessing Drug-Seeking Behavior

| Paradigm | Description | Key Measures |

| Self-Administration | Animals perform an operant response (e.g., lever press) to receive a drug infusion. brainfacts.org | Number of infusions, response rates. brainfacts.org |

| Reinstatement Model | After extinction of drug self-administration, seeking behavior is triggered by drug, cue, or stress exposure. scielo.br | Reinstatement of lever pressing. scielo.br |

| Conditioned Place Preference (CPP) | Assesses the rewarding effects of a drug by measuring an animal's preference for a drug-paired context. inotiv.comfrontiersin.org | Time spent in the drug-paired chamber. frontiersin.org |

Future Directions and Unaddressed Research Questions for Pnu 177864 Hydrochloride

Further Elucidation of Phospholipidosis and Myopathy Induction Mechanisms by PNU-177864 Hydrochloride

A significant characteristic of PNU-177864 hydrochloride is its induction of phospholipidosis, the excessive accumulation of phospholipids (B1166683) in tissues, and an associated myopathy, or muscle disease. nih.gov While this was a dose-limiting toxicity in initial studies, the underlying mechanisms are not fully understood and warrant deeper investigation. nih.gov

Future research should focus on several key areas:

Lysosomal Function: The prevailing hypothesis is that as a cationic amphiphilic drug (CAD), PNU-177864 hydrochloride interferes with lysosomal function, leading to the accumulation of phospholipids. nih.govresearchgate.net Studies are needed to precisely delineate how the compound interacts with lysosomal enzymes and transport proteins.

Cellular Specificity: Research has shown that phospholipid accumulation occurs in various tissues, including the epididymis, pituitary, and hair follicles in rats and dogs. chemscene.commedchemexpress.commedchemexpress.com Understanding why certain cell types are more susceptible to this effect is crucial.

Relationship between Phospholipidosis and Myopathy: While associated, the direct causal link between phospholipidosis and the observed severe myopathy in skeletal muscles of rats needs further clarification. nih.gov Investigating the specific cellular pathways that are disrupted in muscle cells due to phospholipid accumulation will be critical.

Detailed research findings from preclinical studies are summarized in the table below:

| Species | Key Findings | Reference |

| Rats | Severe myopathy in skeletal muscles was observed, associated with phospholipidosis in numerous tissues. nih.gov | nih.gov |

| Rats and Dogs | Accumulation of phospholipids was noted in epididymal epithelial cells. chemscene.commedchemexpress.com | chemscene.commedchemexpress.com |

Exploration of Novel Therapeutic Applications for PNU-177864 Hydrochloride Beyond Traditional Indications (e.g., Immunology)

The immunomodulatory potential of PNU-177864 hydrochloride presents an exciting frontier for research. ontosight.ai Its ability to reduce the expression of CCR5, a key receptor in HIV entry, suggests a possible role in infectious diseases. chemscene.commedchemexpress.com

Future research in this area should include:

Anti-inflammatory and Immunomodulatory Effects: Initial findings indicate that PNU-177864 hydrochloride possesses anti-inflammatory and immunomodulatory properties. ontosight.ai In-depth studies are required to characterize these effects and identify the specific immune pathways modulated by the compound.

HIV and Other Infectious Diseases: The reduction of CCR5 expression by PNU-177864 hydrochloride in THP-1 cells, a human monocytic cell line, is a significant finding. chemscene.commedchemexpress.com Further research should explore its efficacy in in vivo models of HIV and other viral infections where CCR5 plays a role.

Autoimmune Disorders: Given its immunomodulatory effects, investigating the potential of PNU-177864 hydrochloride in models of autoimmune diseases could be a fruitful area of research.

Design and Synthesis of Next-Generation D3 Receptor Ligands Based on the PNU-177864 Hydrochloride Structural Scaffold

The unique aryl sulfonamide structure of PNU-177864 hydrochloride distinguishes it from many other D3 receptor antagonists, which often contain an aryl-piperidine or similar moiety. osti.gov This distinct scaffold provides a valuable template for the design of new and improved D3 receptor ligands.

Key research objectives in this domain include:

Structure-Activity Relationship (SAR) Studies: A thorough exploration of the SAR of the PNU-177864 hydrochloride scaffold is needed. This involves synthesizing and testing a variety of analogs to understand how different chemical modifications affect D3 receptor affinity, selectivity, and functional activity.

Improving Selectivity and Pharmacokinetic Properties: While PNU-177864 hydrochloride shows good selectivity for the D3 receptor over the D2 receptor, there is always room for improvement. osti.gov Future design efforts could focus on enhancing this selectivity further and optimizing pharmacokinetic properties to avoid the tissue accumulation seen with the parent compound. nih.gov

Developing Bitopic or Multitarget Ligands: The PNU-177864 hydrochloride scaffold could be used as a starting point for creating bitopic ligands that interact with both the primary binding site and a secondary, allosteric site on the D3 receptor. nih.gov This could lead to ligands with novel pharmacological profiles. Additionally, combining the PNU-177864 scaffold with pharmacophores for other targets could yield multitarget ligands for complex CNS disorders. scispace.com

Integration of PNU-177864 Hydrochloride into Polypharmacological Research Strategies

Polypharmacology, the concept of designing drugs that interact with multiple targets, is a growing area of interest for treating complex diseases like schizophrenia and substance use disorders. osti.gov The distinct profile of PNU-177864 hydrochloride makes it an interesting candidate for such strategies.

Future research could explore:

Combination Therapies: Investigating the synergistic or additive effects of PNU-177864 hydrochloride when co-administered with other antipsychotic or addiction medications could reveal novel treatment paradigms.

Dual-Pharmacology Agents: Research has already begun on creating compounds that combine the D3 antagonist properties of the PNU-177864 scaffold with D2 receptor antagonism. osti.gov This dual-pharmacology approach aims to broaden the modulatory influence over cue-reward processing pathways, which could be beneficial in treating addiction. osti.gov

Systems Biology Approaches: Utilizing systems biology and computational modeling can help predict the effects of PNU-177864 hydrochloride on complex biological networks. This could help identify new potential targets and therapeutic applications for the compound and its derivatives. scispace.com

Q & A

Q. What is the primary pharmacological target of PNU 177864 hydrochloride in dopamine receptor studies, and how is this selectivity validated experimentally?

this compound is a selective dopamine D3 receptor (DRD3) antagonist, validated through competitive binding assays and functional studies. For example, in HIV latency models, PNU 177864 (1 μM) specifically inhibited DRD3-mediated effects without significant cross-reactivity with DRD2 or DRD4, as demonstrated by its ability to suppress CCR5 expression only under methamphetamine (Meth) and dopamine (DA) co-stimulation . Selectivity is further confirmed by comparing its effects to other receptor-specific antagonists (e.g., SCH23390 for DRD1/5, haloperidol for DRD2) in parallel experiments .

Q. What are the standard experimental concentrations and vehicle controls for in vitro studies using this compound?

In cell culture systems, PNU 177864 is typically applied at 1 μM to antagonize DRD3, as shown in studies assessing CCR5 modulation in myeloid cells . Dose-response curves (e.g., 0.1–10 μM) are recommended to confirm efficacy and specificity. Vehicle controls should match the solvent used for dissolution (e.g., saline or DMSO at ≤0.1% v/v), with validation via parallel assays to rule out solvent-induced artifacts .

Advanced Research Questions

Q. How does this compound modulate CCR5 expression in different cellular contexts, and what mechanistic insights can be derived?

PNU 177864 reduces CCR5 expression in myeloid cells co-stimulated with Meth and DA but not in unstimulated or single-agent-treated cells. This suggests DRD3 antagonism selectively disrupts synergistic signaling pathways, potentially involving cAMP/PKA or β-arrestin recruitment. Researchers should pair receptor inhibition with pathway-specific inhibitors (e.g., H89 for PKA) to dissect mechanisms . Data interpretation must account for cell type-specific receptor coupling; for example, DRD3 may interact differently with G proteins in neurons versus immune cells .

Q. How can researchers resolve contradictions in reported effects of DRD3 antagonism across studies using this compound?

Contradictions may arise from differences in model systems (e.g., primary cells vs. immortalized lines) or stimulation conditions. For example, PNU 177864 shows no effect on CCR5 in unstimulated cells but significant suppression under Meth+DA co-treatment . To address discrepancies:

- Replicate experiments using standardized protocols (e.g., NIH preclinical guidelines for sample size and statistical power) .

- Validate receptor expression levels via qPCR or flow cytometry.

- Compare results with structurally distinct DRD3 antagonists (e.g., SB 277011A) to rule off-target effects .

Q. What statistical and reporting frameworks are critical for studies involving this compound?

- Statistical Analysis : Use Tukey’s HSD test for post hoc comparisons after ANOVA to control for multiple comparisons, as applied in DRD3-CCR5 interaction studies . Report exact p-values and effect sizes.

- Data Transparency : Include detailed methods for compound preparation (e.g., stock solution storage at −20°C, reconstitution in saline) and full experimental conditions in supplemental materials .

- Reproducibility : Adhere to ARRIVE guidelines for in vivo work, specifying animal strain (e.g., Swiss albino mice), dosing routes, and blinding protocols .

Methodological Considerations

Q. How should researchers design experiments testing PNU 177864 in combination with other receptor modulators?

- Control Groups : Include baseline (vehicle-only), single-agent (e.g., DA or Meth alone), and co-treatment groups to isolate synergistic effects .

- Concentration Ranges : Use equipotent ratios based on IC50 values (e.g., 1 μM PNU 177864 with 10 μM DA) to avoid dominance by one agent .

- Validation : Confirm target engagement via downstream biomarkers (e.g., cAMP levels for DRD3 activity) and receptor knockout models if available .

Q. What analytical techniques are recommended to validate the specificity of this compound in complex biological systems?

- Radioligand Binding Assays : Assess affinity for DRD3 versus other dopamine receptors (e.g., DRD2, DRD4) using [³H]-spiperone competition binding .

- Functional Assays : Measure intracellular calcium flux or β-arrestin recruitment in DRD3-transfected HEK293 cells to confirm antagonist activity .

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics to identify off-target pathways, particularly in studies linking DRD3 to neuroimmune cross-talk .

Data Presentation Guidelines

- Tables : Include receptor binding affinities (Ki values), experimental conditions, and statistical parameters (e.g., n, SEM) in tables formatted per journal guidelines .

- Figures : Label key experimental groups (e.g., “PNU 177864 + Meth+DA”) and indicate significance thresholds (e.g., *p < 0.05) in figure legends .

- Ethical Compliance : Declare animal ethics approvals and compliance with ARRIVE guidelines in the methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.